molecular formula C15H12N2O2 B2850331 2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde CAS No. 610277-20-8

2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde

Cat. No. B2850331
CAS RN: 610277-20-8
M. Wt: 252.273
InChI Key: MZWRNKHLWYEBBT-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound has been synthesized using different methods and has shown promising applications in scientific research.

Mechanism Of Action

The mechanism of action of 2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in the body. For example, it has been reported to interact with the active site of acetylcholinesterase, which inhibits its activity and leads to an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde has been shown to have various biochemical and physiological effects. For example, it has been reported to exhibit antioxidant activity by scavenging free radicals in the body. It has also been shown to inhibit the growth of certain cancer cells and reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde in lab experiments is its unique structure, which allows researchers to study its interactions with specific targets in the body. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are many potential future directions for research involving 2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde. One area of interest is in the development of new drugs based on the structure of this compound. Another area of interest is in the study of its interactions with specific targets in the body, which could lead to a better understanding of its mechanism of action. Additionally, researchers could investigate the potential of this compound in the treatment of various diseases, including cancer and Alzheimer's disease.
Conclusion
In conclusion, 2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde is a unique chemical compound with promising applications in scientific research. Its synthesis method has been well established, and it has shown potential in the field of medicinal chemistry. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Its unique structure makes it an interesting target for future research, and there are many potential future directions for the study of this compound.

Synthesis Methods

The synthesis of 2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde has been reported using different methods. One of the most common methods involves the reaction of 2,7-dimethyl-1,8-naphthyridine-4-carbaldehyde with acetylacetone in the presence of a base such as sodium ethoxide. This method yields the desired compound in good yields and high purity.

Scientific Research Applications

2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde has shown potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.

properties

IUPAC Name

2,7-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-3-4-10-6-12-14(16-13(10)5-9)11(8-18)7-17(2)15(12)19/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWRNKHLWYEBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(C=C2C=C1)C(=O)N(C=C3C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde

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